1-(1-methyl-1H-pyrazol-4-yl)ethanamine
Description
Structural and Chemical Context within Heterocyclic Chemistry
The properties and reactivity of 1-(1-methyl-1H-pyrazol-4-yl)ethanamine are intrinsically linked to its constituent chemical motifs: the pyrazole (B372694) ring, the primary amine group, and the methyl substituent.
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms and is considered a "privileged scaffold" in medicinal chemistry. This is due to its presence in a wide range of biologically active compounds. Pyrazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. mdpi.comnih.gov The arrangement of nitrogen atoms in the pyrazole ring allows for various intermolecular interactions, such as hydrogen bonding, which are crucial for binding to biological targets.
The primary amine (-NH₂) group is a key functional group in the design of new molecules, particularly in the pharmaceutical industry. mdpi.com It can act as a hydrogen bond donor and acceptor, and can be readily protonated to form a positively charged ammonium (B1175870) ion under physiological conditions. This allows for ionic interactions with biological macromolecules like proteins and nucleic acids. The primary amine in this compound serves as a reactive handle for further chemical modifications, enabling the construction of more complex molecular architectures.
The presence of a methyl group on the pyrazole ring, as in this compound, can significantly influence the molecule's physical and chemical properties. N-methylation of pyrazoles can affect the regioselectivity of subsequent reactions, directing further substitutions to specific positions on the ring. acs.org From a biological perspective, the methyl group can impact the compound's lipophilicity, metabolic stability, and binding affinity to target proteins. For instance, selective N-methylation is a critical step in the synthesis of many pyrazole-containing pharmaceuticals. nih.gov
Research Trajectory and Current Academic Significance
The study of pyrazole-containing compounds has a rich history, and the development of specifically substituted pyrazoles like this compound is a continuation of this legacy.
The history of pyrazoles dates back to the late 19th century. Since their discovery, pyrazole derivatives have been a subject of intense research due to their diverse chemical reactivity and broad spectrum of biological activities. nih.gov Early research focused on the synthesis and basic characterization of the pyrazole ring system. Over the decades, the focus has shifted towards the development of pyrazole-based drugs, leading to the discovery of well-known pharmaceuticals. The continuous exploration of new synthetic methodologies has made a vast array of substituted pyrazoles accessible for further investigation. nih.govresearchgate.net
While specific research exclusively focused on this compound is still emerging, its role as a versatile building block points towards several potential areas of investigation. Given the established biological importance of aminopyrazoles, derivatives of this compound are likely being explored for their therapeutic potential in various disease areas. mdpi.com
The primary amine functionality allows for the straightforward synthesis of amides, ureas, and other derivatives, creating libraries of compounds for biological screening. For example, a patent has been filed for a crystalline form of a complex molecule containing the 1-(1-methyl-1H-pyrazol-4-yl) moiety, which acts as an antagonist of the 5-HT3 receptor, highlighting its potential in the development of new therapeutics. google.com
Furthermore, the field of materials science is another promising avenue for pyrazole derivatives. The nitrogen atoms in the pyrazole ring can coordinate with metal ions, making them useful as ligands in catalysis and for the formation of metal-organic frameworks (MOFs). The specific substitution pattern of this compound could lead to the development of novel materials with unique electronic or photophysical properties.
Structure
3D Structure
Properties
IUPAC Name |
1-(1-methylpyrazol-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-5(7)6-3-8-9(2)4-6/h3-5H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPVVJYELYMMQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629684 | |
| Record name | 1-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911788-33-5 | |
| Record name | 1-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 1 Methyl 1h Pyrazol 4 Yl Ethanamine and Analogues
Strategic Approaches to Pyrazole (B372694) Ring Formation
The synthesis of the pyrazole heterocycle is a well-established field in organic chemistry, with several robust methods available for its construction. These strategies often rely on the formation of key nitrogen-nitrogen and carbon-nitrogen bonds to build the five-membered ring.
Cycloaddition Reactions in Pyrazole Synthesis
One of the most powerful and versatile methods for constructing the pyrazole ring is through [3+2] cycloaddition reactions. mdpi.com This approach involves the reaction of a 1,3-dipole with a dipolarophile, which contains a double or triple bond, to form the five-membered heterocyclic ring in a single step. acs.org
Key 1,3-dipoles used in pyrazole synthesis include:
Diazo Compounds : Diazoacetates can react with alkynes or alkenes, often catalyzed by metals like zinc triflate, to yield pyrazole derivatives. nih.gov For instance, the reaction of ethyl α-diazoacetate with phenylpropargyl results in the corresponding pyrazole in high yield. nih.gov
Nitrilimines : Generated in situ from arylhydrazones, nitrilimines readily undergo 1,3-dipolar cycloaddition with vinyl derivatives to produce 1,3,5-substituted pyrazoles. nih.gov
Sydnones : These mesoionic compounds can react with alkynes to afford substituted pyrazoles, offering a pathway to various regioisomers. nih.gov
More recent developments have established efficient protocols for the oxidative [3+2] cycloaddition of electron-deficient terminal olefins with α-diazoesters and amides, providing pyrazoles with good regioselectivity and in high yields. mdpi.com Copper-catalyzed oxidative coupling of aldehyde hydrazones with maleimides also provides a route to dihydropyrazoles, which can be oxidized to the corresponding pyrrolo[3,4-c]pyrazoles. mdpi.com
Table 1: Examples of Cycloaddition Reactions in Pyrazole Synthesis
| 1,3-Dipole Source | Dipolarophile | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| α-Diazoesters/Amides | Electron-deficient olefins | Oxone, CTAB | 3,5-Substituted pyrazoles | mdpi.com |
| Aldehyde Hydrazones | Maleimides | CuCl | Dihydropyrazoles | mdpi.com |
| Diphenylnitrilimine | Alkene | In situ generation | 1,3,5-Substituted pyrazole | nih.gov |
| Ethyl α-diazoacetate | Phenylpropargyl | Zinc triflate, Triethylamine | Substituted pyrazole | nih.gov |
Condensation Reactions for Pyrazole Precursors
The most classic and widely utilized method for pyrazole synthesis is the condensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. acs.orgbeilstein-journals.org This method, often referred to as the Knorr pyrazole synthesis, is highly versatile and allows for the preparation of a wide array of substituted pyrazoles. beilstein-journals.org
The reaction can proceed with various precursors:
1,3-Diketones : The condensation of 1,3-diketones with hydrazines is a cornerstone of pyrazole synthesis. nih.gov The reaction can be performed under various conditions, including at room temperature in solvents like N,N-dimethylacetamide, often yielding highly regioselective products. mdpi.com
α,β-Unsaturated Ketones (Enones) : These compounds react with hydrazines to initially form pyrazoline intermediates. nih.govnih.gov Subsequent oxidation is required to aromatize the ring and furnish the final pyrazole product. mdpi.comnih.gov In some cases, if the enone possesses a leaving group on the β-position, elimination occurs spontaneously from the pyrazoline intermediate to yield the pyrazole directly. mdpi.comacs.org
In Situ Generation of Precursors : Efficient one-pot syntheses have been developed where the 1,3-dicarbonyl compound is generated in situ from an enolizable ketone and an acid chloride, followed by the addition of hydrazine without isolation of the intermediate. acs.org
Various catalysts, including Amberlyst-70, polystyrene-supported sulfonic acid (PSSA), and Keggin-based polyoxometalates, have been employed to improve the efficiency and yield of these condensation reactions. mdpi.comacs.org
Table 2: Condensation Reactions for Pyrazole Synthesis
| Precursor 1 | Precursor 2 | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| 1,3-Diketones | Arylhydrazines | N,N-dimethylacetamide, room temp. | 1-Aryl-3,4,5-substituted pyrazoles | mdpi.com |
| α,β-Ethylenic Ketone | Hydrazine | Copper triflate, bmim, then oxidation | 1,3,5-Trisubstituted pyrazole | nih.gov |
| Enaminones | Aryl hydrazines | Ethanol, Acetic acid | Regioselective substituted pyrazoles | nih.gov |
| Enolizable Ketone + Acid Chloride | Hydrazine | One-pot, in situ generation | Substituted pyrazoles | acs.org |
Metal-Catalyzed Pyrazole Synthesis
Transition metals play a significant role in modern synthetic strategies for pyrazoles, catalyzing various transformations that lead to the formation of the heterocyclic ring with high efficiency and selectivity. researchgate.net
Examples of metal-catalyzed approaches include:
Silver-Catalyzed Reactions : Silver catalysts have been used in the reaction of N′-benzylidene tolylsulfonohydrazides with ethyl 4,4,4-trifluoro-3-oxobutanoate to produce 5-aryl-3-trifluoromethyl pyrazoles. mdpi.comnih.gov Silver catalysts are also effective in the reaction of trifluoromethylated ynones with hydrazines, leading to 3-CF3-pyrazoles in excellent yields. mdpi.com
Copper-Catalyzed Reactions : Copper salts can catalyze the aerobic cyclization of β,γ-unsaturated hydrazones to form a range of pyrazole derivatives. nih.govorganic-chemistry.org Copper is also used in condensation reactions, such as that between α,β-ethylenic ketones and hydrazines. nih.gov
Ruthenium-Catalyzed Reactions : An unprecedented Ru(II)-catalyzed oxidative C-N coupling enables the intramolecular synthesis of tri- and tetrasubstituted pyrazoles using oxygen as the oxidant. organic-chemistry.org
Titanium-Mediated Synthesis : A multicomponent approach involves the coupling of an alkyne and a nitrile with a Ti imido complex. The resulting diazatitanacyclohexadiene undergoes oxidation-induced N–N bond formation to yield pyrazoles, avoiding the use of hydrazine reagents. nih.gov
These metal-catalyzed methods often provide access to functionalized pyrazoles that are difficult to obtain through traditional methods. researchgate.net
Table 3: Metal-Catalyzed Syntheses of Pyrazoles
| Metal Catalyst | Reactants | Key Transformation | Reference |
|---|---|---|---|
| Silver (Ag) | N'-benzylidene tolylsulfonohydrazides + β-ketoester | Sequential nucleophilic addition, cyclization, elimination | mdpi.comnih.gov |
| Copper (Cu) | β,γ-Unsaturated hydrazones | Aerobic oxidative cyclization | nih.govorganic-chemistry.org |
| Ruthenium (Ru) | N-allylhydrazones | Intramolecular oxidative C-N coupling | organic-chemistry.org |
| Titanium (Ti) | Alkynes, Nitriles, Ti imido complexes | [2+2+1] multicomponent coupling, oxidative N-N bond formation | nih.gov |
Oxidative Cyclization Approaches
Oxidative cyclization provides another important route to pyrazoles. These reactions can involve the formation of the heterocyclic ring with a concurrent oxidation step or the oxidation of a pre-formed heterocyclic precursor like a pyrazoline.
A common strategy involves the condensation of hydrazines with α,β-unsaturated ketones to form pyrazolines, which are then oxidized to pyrazoles. mdpi.comnih.gov Various oxidizing agents can be employed for this aromatization step. A more direct approach involves the oxidative coupling of substrates. For example, a metal-free method has been developed for the oxidative coupling of hydrazones and 1,3-diarylpropenes using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). acs.org The resulting β,γ-unsaturated hydrazone intermediate can then undergo intramolecular cyclization to yield the pyrazole. acs.org Similarly, Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a versatile route to pyrazole derivatives. organic-chemistry.org
Table 4: Oxidative Cyclization Strategies for Pyrazole Synthesis
| Starting Materials | Oxidant/Conditions | Key Feature | Reference |
|---|---|---|---|
| Pyrazolines (from enones + hydrazines) | Various (e.g., Br₂, O₂/DMSO) | Two-step process: condensation then oxidation | nih.govorganic-chemistry.org |
| Hydrazones + 1,3-Diarylpropenes | DDQ | Metal-free oxidative coupling and cyclization | acs.org |
| β,γ-Unsaturated hydrazones | Cu-catalyst, O₂ | Aerobic oxidative cyclization with C=C bond cleavage | organic-chemistry.org |
| Diazatitanacyclohexadienes | TEMPO | Oxidation-induced N-N bond formation | nih.gov |
Incorporation of the Ethanamine Side Chain
To synthesize the target molecule, 1-(1-methyl-1H-pyrazol-4-yl)ethanamine, a key step is the introduction of the ethanamine group at the C-4 position of the 1-methylpyrazole (B151067) ring. This can be achieved through various amination strategies.
Amination Reactions
Amination reactions are fundamental to installing the required side chain. One strategy involves constructing the pyrazole ring from precursors that already contain the nitrogen functionality. An alternative approach is to functionalize a pre-formed pyrazole ring.
One-Pot Synthesis via Electrophilic Amination : A versatile method involves the electrophilic amination of primary amines to generate hydrazines in situ. organic-chemistry.org For example, a primary amine can be reacted with a diethylketomalonate-derived oxaziridine (B8769555) to form an N-Boc hydrazine. This intermediate can then be directly condensed with a 1,3-diketone in a one-pot process to yield N-substituted pyrazoles. organic-chemistry.org This approach allows for the direct preparation of N-alkyl and N-aryl pyrazoles from readily available primary amines. nih.gov
Reductive Amination : If a pyrazole-4-carboxaldehyde or a 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one precursor is available, the ethanamine side chain can be introduced via reductive amination. researchgate.net The Vilsmeier-Haack reaction, using reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a classic method to introduce a formyl group at the C-4 position of the pyrazole ring. nih.govrasayanjournal.co.in This aldehyde can then be converted to the target amine.
Conceptually, the synthesis of this compound could proceed by first preparing 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one. This ketone could then undergo reductive amination with an ammonia (B1221849) source and a reducing agent (e.g., sodium cyanoborohydride) to furnish the desired primary amine.
Table 5: Strategies for Incorporating Amino Functionality
| Strategy | Description | Key Reagents | Potential Application | Reference |
|---|---|---|---|---|
| One-Pot Electrophilic Amination/Condensation | Primary amine is aminated in situ to a hydrazine, which then reacts with a diketone. | Oxaziridine, 1,3-Diketone | Synthesis of N-substituted pyrazoles directly from amines. | organic-chemistry.orgnih.gov |
| Reductive Amination | A ketone or aldehyde on the pyrazole ring is converted to an amine. | Pyrazolyl ketone/aldehyde, NH₃, Reducing agent (e.g., NaBH₃CN) | Installation of an aminoalkyl side chain onto a pre-formed pyrazole. | researchgate.net |
| Vilsmeier-Haack Reaction | Introduction of a formyl group at the C-4 position of a pyrazole ring. | POCl₃, DMF | Creates a precursor aldehyde for subsequent conversion to the ethanamine side chain. | nih.govrasayanjournal.co.in |
Derivatization of Pyrazole-4-Carbaldehydes
Pyrazole-4-carbaldehydes are pivotal intermediates in the synthesis of various pyrazole derivatives. chim.itumich.edu They are commonly synthesized via the Vilsmeier-Haack reaction, which formylates the pyrazole ring using a reagent prepared from phosphorus oxychloride and dimethylformamide (DMF). chemmethod.commdpi.comrasayanjournal.co.in This method allows for the direct introduction of a formyl group onto the pyrazole core, which can then be derivatized to form the desired ethanamine side chain.
Once the pyrazole-4-carbaldehyde scaffold is obtained, standard organic transformations can be employed to elaborate the aldehyde into the this compound structure. A primary synthetic route is reductive amination. This process involves the condensation of the aldehyde with an amine (such as ammonia or a protected equivalent) to form an imine, which is subsequently reduced to the target amine.
Another potential, though less direct, two-step method involves a Grignard reaction. The pyrazole-4-carbaldehyde can be treated with a methyl Grignard reagent (CH₃MgBr) to form the corresponding secondary alcohol, 1-(1-methyl-1H-pyrazol-4-yl)ethanol. This alcohol can then be converted into the amine through various methods, such as conversion to a leaving group (e.g., a tosylate) followed by nucleophilic substitution with an amine source (e.g., ammonia or sodium azide (B81097) followed by reduction).
The reactivity of the aldehyde group in pyrazole-4-carbaldehydes allows for its participation in various condensation reactions, further highlighting its utility as a synthetic intermediate. umich.edu For instance, reactions with active methylene (B1212753) compounds, hydroxylamine, and various amines are well-documented, providing access to a wide array of functionalized pyrazole analogues. umich.edu
| Starting Material | Reagents | Intermediate | Product | Reaction Type |
| 1-methyl-1H-pyrazole-4-carbaldehyde | 1. NH₃2. Reducing agent (e.g., NaBH₃CN) | Imine | This compound | Reductive Amination |
| 1-methyl-1H-pyrazole-4-carbaldehyde | 1. CH₃MgBr2. H₂O workup | 1-(1-methyl-1H-pyrazol-4-yl)ethanol | This compound (via further steps) | Grignard Reaction |
Formation of Chiral Centers at the Ethanamine Moiety
The ethanamine moiety of the target compound contains a stereogenic center, making enantioselective synthesis a critical consideration for accessing optically pure enantiomers. The two primary strategies to achieve this are direct enantioselective synthesis and the resolution of a racemic mixture.
The direct synthesis of a single enantiomer of this compound can be approached through asymmetric synthesis. Organocatalysis has emerged as a powerful tool for such transformations. For instance, the enantioselective Michael addition of pyrazolones to α,β-unsaturated ketones using chiral primary amine catalysts (like 9-epi-9-amino-9-deoxyquinine) can produce β-(3-hydroxypyrazol-1-yl)ketones with excellent enantioselectivities (94–98% ee). nih.gov While this specific reaction builds a different part of a pyrazole-containing molecule, the principle of using chiral organocatalysts can be adapted.
For the target molecule, an asymmetric reductive amination of 1-methyl-1H-pyrazole-4-carbaldehyde could be envisioned. This would involve using a chiral catalyst or a chiral auxiliary to control the stereochemical outcome of the reduction of the imine intermediate. Similarly, asymmetric transfer hydrogenation of a pre-formed imine is a well-established method for producing chiral amines.
Another strategy involves the enantioselective amination of pyrazolones. The use of chiral catalysts, such as quinine-derived thioureas, in the amination of 4-substituted pyrazolones with azodicarboxylates has been shown to furnish 4-amino-5-pyrazolones in high yields and excellent enantioselectivities. nih.gov These methods demonstrate the feasibility of creating chiral centers adjacent to the pyrazole ring with high stereocontrol.
When an enantioselective synthesis is not employed, the product will be a racemic mixture—a 50:50 mixture of both enantiomers. libretexts.org This mixture can be separated into its constituent enantiomers through a process called resolution. libretexts.org
A classic and widely used method for resolving racemic amines is the formation of diastereomeric salts. libretexts.org The racemic amine is treated with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-mandelic acid. libretexts.orgnih.gov This reaction produces a mixture of two diastereomeric salts (e.g., (R)-amine·(R)-acid and (S)-amine·(R)-acid). Since diastereomers have different physical properties, they can often be separated by fractional crystallization. libretexts.org Once separated, the pure enantiomer of the amine can be recovered by treating the diastereomeric salt with a base. libretexts.org
| Method | Resolving Agent | Principle | Separation Technique |
| Diastereomeric Salt Formation | Chiral acids (e.g., tartaric acid, mandelic acid) | Forms diastereomers with different solubilities | Fractional Crystallization |
| Enzymatic Kinetic Resolution | Lipases | Enzyme selectively acylates one enantiomer | Chromatography |
Enzymatic kinetic resolution is another powerful technique. mdpi.com In this method, an enzyme, typically a lipase (B570770), is used to selectively catalyze a reaction on one of the enantiomers in the racemic mixture. mdpi.com For example, in the presence of an acyl donor, the lipase might selectively acylate the (R)-enantiomer, leaving the (S)-enantiomer unreacted. The resulting mixture of the acylated product and the unreacted amine can then be separated by standard methods like chromatography. This approach can yield products with high enantiomeric excess. mdpi.com
Advanced Synthetic Techniques
Modern synthetic chemistry increasingly relies on advanced techniques to improve efficiency, atom economy, and the speed of discovery. Multicomponent reactions and computer-assisted design are at the forefront of these efforts.
Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. mdpi.combeilstein-journals.org This approach is highly efficient and aligns with the principles of green chemistry by reducing the number of synthetic steps and purification procedures. acs.org
The pyrazole scaffold is well-suited for synthesis via MCRs. A common strategy involves the condensation of a 1,3-dicarbonyl compound (or an equivalent), a hydrazine derivative, and other components. beilstein-journals.orgrsc.org For instance, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can yield highly substituted pyrazoles. beilstein-journals.org While these reactions typically build the pyrazole ring itself, they can be designed to install handles for later conversion into the desired ethanamine side chain. For example, an MCR could be designed to produce a pyrazole-4-carboxylate ester, which can then be converted to this compound through a series of standard transformations (e.g., reduction to the alcohol, oxidation to the aldehyde, and reductive amination).
The versatility of MCRs allows for the rapid generation of a library of structurally diverse pyrazole analogues by simply varying the starting components. mdpi.comrsc.org
| MCR Type | Reactant 1 | Reactant 2 | Reactant 3 | Product Type |
| Three-component | Aldehyde | β-ketoester | Hydrazine | Substituted Pyrazole |
| Four-component | Aldehyde | Malononitrile | β-ketoester | Dihydropyrano[2,3-c]pyrazole |
| Three-component | Aryl glyoxal | Aryl thioamide | Pyrazolone (B3327878) | Pyrazole-linked Thiazole |
Computational chemistry and computer-aided design are increasingly integral to modern synthetic planning. researchgate.net These tools can be used to design novel synthetic routes, predict reaction outcomes, and optimize reaction conditions. For a target like this compound, computational methods can be applied in several ways.
Retrosynthetic analysis software can propose potential synthetic pathways by breaking down the target molecule into simpler, commercially available precursors. This can help chemists identify novel or more efficient routes.
Furthermore, molecular modeling and docking experiments can be used to design derivatives with specific properties. For instance, in the context of developing enantioselective syntheses, docking simulations can model the interaction between the substrate and a chiral catalyst. acs.org This can help in selecting the optimal catalyst to achieve high enantioselectivity, potentially reducing the amount of experimental screening required. acs.org By simulating the transition states of competing reaction pathways, chemists can predict which enantiomer is likely to be formed preferentially, thereby guiding the rational design of asymmetric syntheses. acs.org
Phase Transfer Catalysis in Related Pyrazole Syntheses
Phase transfer catalysis (PTC) has emerged as a powerful and environmentally benign methodology for the synthesis of N-alkylpyrazoles and related derivatives. This technique facilitates the reaction between reactants in different phases (e.g., a solid salt and a liquid organic substrate) through the use of a phase-transfer catalyst, often a quaternary ammonium (B1175870) salt. This approach can lead to high yields and simplified work-up procedures. tandfonline.comresearchgate.net
One of the significant advantages of employing PTC in pyrazole synthesis is the ability to perform alkylations under solvent-free conditions, which enhances the green credentials of the synthetic route. tandfonline.comresearchgate.net For instance, the alkylation of pyrazole with various alkylating agents has been successfully achieved with high yields using this method. tandfonline.com The use of quaternary ammonium salts is particularly effective when alkyl iodides are the alkylating agents. researchgate.net
Furthermore, PTC has been instrumental in the development of enantioselective functionalizations of pyrazole derivatives, which is crucial for the synthesis of chiral compounds with potential applications in medicinal chemistry. chemistryviews.org For example, the enantioselective alkylation of 4-substituted pyrazolones has been accomplished using a Cinchona alkaloid-derived amide as a phase-transfer catalyst. chemistryviews.org This method affords the desired alkylated products in high yields and with good stereoselectivities. chemistryviews.org The catalyst's bulky triphenyl group and its ability to form multiple hydrogen bonding interactions with the substrate are thought to be key to achieving the observed enantioselectivity. chemistryviews.org
The versatility of PTC in pyrazole chemistry is further demonstrated by its application in multicomponent reactions to construct fused pyrazole derivatives. researchgate.net This approach allows for the rapid generation of a diverse library of complex heterocyclic compounds from simple and readily available starting materials. researchgate.net
| Reaction Type | Catalyst Type | Key Features | Reference |
|---|---|---|---|
| N-alkylation of pyrazole | Quaternary ammonium salts (e.g., t-butylammonium bromide) | Solvent-free conditions, high yields. | tandfonline.comresearchgate.net |
| Enantioselective alkylation of 4-substituted pyrazolones | Amide-based Cinchona alkaloid derivative | High to excellent yields, good stereoselectivities. | chemistryviews.org |
| Synthesis of fused pyrazole derivatives | Not specified | Environmentally benign multicomponent strategy. | researchgate.net |
Synthesis of Isotopically Labeled this compound
The isotopic labeling of molecules is a critical technique for various applications, particularly in the field of medical imaging. Positron Emission Tomography (PET) is a powerful molecular imaging modality that utilizes radiolabeled molecules to visualize and quantify biological processes in vivo. scholaris.camdpi.com Carbon-11 (B1219553) (¹¹C) is a frequently used radionuclide for labeling PET tracers due to its short half-life of 20.4 minutes and the fact that carbon is a fundamental component of most organic molecules. scholaris.camdpi.com The introduction of a ¹¹C atom into a molecule allows for its detection and tracking within a living organism without altering its physicochemical properties. scholaris.ca
While the direct radiosynthesis of ¹¹C-labeled this compound has not been extensively detailed in the reviewed literature, the synthesis of structurally related pyrazole-containing radiotracers provides significant insights into the potential methodologies. A common strategy for ¹¹C-labeling is through ¹¹C-methylation using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). researchgate.net These reagents are typically produced from cyclotron-generated [¹¹C]carbon dioxide ([¹¹C]CO₂) or [¹¹C]methane ([¹¹C]CH₄). mdpi.com
Radiosynthesis for Imaging Applications
The development of PET tracers containing the 1-methyl-1H-pyrazol-4-yl moiety has been a focus of research for imaging specific biological targets, such as the colony-stimulating factor 1 receptor (CSF-1R). researchgate.netnih.gov For instance, a derivative, 5-(1-methyl-1H-pyrazol-4-yl)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)nicotinamide, was labeled with carbon-11 for evaluation as a potential PET tracer for CSF-1R expression in the brain. researchgate.netnih.gov
The radiosynthesis of this complex molecule involved a carbon-11 carbon monoxide aminocarbonylation reaction. researchgate.netnih.gov Although this specific method does not directly apply to the synthesis of [¹¹C]this compound, it highlights the feasibility of incorporating carbon-11 into molecules containing the 1-methyl-1H-pyrazol-4-yl scaffold.
A more direct and relevant approach for the radiosynthesis of [¹¹C]this compound would likely involve the N-[¹¹C]methylation of a suitable precursor. For example, the synthesis of N-(3-(4-[¹¹C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide was achieved through N-[¹¹C]methylation of its corresponding des-methyl precursor using [¹¹C]CH₃OTf. nih.gov This reaction yielded the desired radiotracer in high radiochemical yield and purity. nih.gov A similar strategy could be envisioned for the synthesis of the title compound, starting from a precursor where the methyl group on the pyrazole nitrogen is replaced with a hydrogen atom.
The general process for such a radiosynthesis would involve the following key steps:
Production of the Radionuclide: Carbon-11 is produced in a cyclotron.
Synthesis of the Labeling Agent: The radionuclide is converted into a reactive labeling agent, such as [¹¹C]CH₃I or [¹¹C]CH₃OTf.
Radiolabeling Reaction: The labeling agent is reacted with the precursor molecule to introduce the ¹¹C-methyl group.
Purification: The desired radiolabeled compound is purified, typically using high-performance liquid chromatography (HPLC).
The short half-life of carbon-11 necessitates that these radiosyntheses are performed rapidly and efficiently, often using automated synthesis modules. mdpi.com
| Parameter | Description | Reference Example |
|---|---|---|
| Radionuclide | Carbon-11 (¹¹C) | scholaris.camdpi.com |
| Labeling Agent | [¹¹C]CH₃I or [¹¹C]CH₃OTf | researchgate.netnih.gov |
| Precursor | 1-(1H-pyrazol-4-yl)ethanamine (or a protected derivative) | Analogous to des-methyl precursors used in other ¹¹C-methylations. nih.gov |
| Reaction Type | N-[¹¹C]methylation | nih.gov |
| Purification Method | High-Performance Liquid Chromatography (HPLC) | nih.gov |
Reaction Mechanisms and Chemical Transformations of 1 1 Methyl 1h Pyrazol 4 Yl Ethanamine
Reactivity of the Primary Amine Group
The primary amine group (-NH₂) on the ethyl side chain is a potent nucleophile and a weak base, making it the primary site for a variety of chemical transformations.
Nucleophilic Substitution Reactions
As a nucleophile, the primary amine of 1-(1-methyl-1H-pyrazol-4-yl)ethanamine can participate in nucleophilic substitution reactions with various electrophiles, most commonly alkyl halides. This reaction leads to the formation of secondary or tertiary amines, depending on the reaction stoichiometry and conditions. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming a new carbon-nitrogen bond.
| Reactant | Conditions | Product Type |
| Alkyl Halide (R-X) | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) | Secondary Amine |
| Di-alkylation | Excess Alkyl Halide, Stronger Base | Tertiary Amine |
Amide Formation
One of the most fundamental reactions of primary amines is their acylation to form amides. researchgate.net This transformation is crucial in medicinal chemistry for creating stable, neutral linkages. znaturforsch.com The reaction typically involves the nucleophilic attack of the amine on an activated carboxylic acid derivative, such as an acyl chloride, anhydride, or an ester. Alternatively, direct condensation with a carboxylic acid can be achieved using coupling agents. nih.gov These reagents activate the carboxylic acid to facilitate the amine's nucleophilic attack. ucl.ac.uk
| Acylating Agent | Typical Conditions | Byproduct |
| Acyl Chloride (R-COCl) | Pyridine (B92270) or other non-nucleophilic base | HCl |
| Carboxylic Anhydride ((RCO)₂O) | Heat or catalyst | Carboxylic Acid |
| Carboxylic Acid + Coupling Agent (e.g., DCC, HATU) | Organic Solvent (e.g., DMF, DCM) | Urea derivative, Water |
| Ester (R-COOR') | Heat, Catalyst (Acid or Base) | Alcohol (R'-OH) |
The resulting amide products are generally stable and exhibit different physicochemical properties compared to the parent amine. A wide array of amides can be synthesized from this compound, leading to compounds with diverse biological activities. researchgate.net
Imine and Schiff Base Formation
The primary amine group readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is typically catalyzed by a mild acid and is reversible. libretexts.org The mechanism involves the initial nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. Subsequent acid-catalyzed dehydration of this intermediate yields the C=N double bond characteristic of an imine. masterorganicchemistry.comlibretexts.org
| Carbonyl Compound | Catalyst | Key Intermediate |
| Aldehyde (R-CHO) | Mild Acid (e.g., Acetic Acid) | Carbinolamine |
| Ketone (R₂C=O) | Mild Acid (e.g., p-Toluenesulfonic acid) | Carbinolamine |
The formation of imines is often driven to completion by removing the water formed during the reaction, for instance, by using a Dean-Stark apparatus. operachem.com
Reactivity of the Pyrazole (B372694) Ring
The 1-methyl-1H-pyrazole ring is an electron-rich aromatic system. Its reactivity is influenced by the two nitrogen atoms and the substituents on the ring.
Electrophilic Aromatic Substitution on the Pyrazole Core
The pyrazole ring can undergo electrophilic aromatic substitution (SEAr). wikipedia.org In pyrazole systems, the C4 position is generally the most electron-rich and thus the most susceptible to attack by electrophiles. pharmaguideline.comscribd.com However, in this compound, this position is already substituted.
Further substitution would be directed to the C3 or C5 positions, governed by the electronic effects of the existing N-methyl and 4-ethanamine groups. Both are generally considered activating groups. The reaction proceeds via the formation of a cationic intermediate (sigma complex), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.com It is important to note that the pyridine-like nitrogen at position 2 is basic and can be protonated or complex with Lewis acids, which deactivates the ring towards electrophilic attack. orientjchem.org
| Reaction Type | Reagents | Electrophile | Probable Position |
| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | C5 |
| Halogenation | Br₂ / FeBr₃ or NBS | Br⁺ | C5 |
| Sulfonation | Fuming H₂SO₄ | SO₃ | C5 |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | RCO⁺ | C5 |
Functional Group Transformations on Pyrazole Derivatives
The functional groups attached to the pyrazole core can be chemically modified to create new analogs. researchgate.net These transformations are essential for modulating the properties of the molecule. For the title compound, this could involve modifications to the ethanamine side chain that go beyond the primary amine reactions discussed previously. For instance, selective oxidation of the side chain could be possible under specific conditions, although the pyrazole ring itself is generally resistant to oxidation. pharmaguideline.com Transition-metal-catalyzed reactions, such as C-H functionalization, represent an advanced strategy for directly installing new functional groups onto the pyrazole ring, though this often requires specific directing groups. rsc.org
Reactions at the N-1 Position of the Pyrazole Ring
The pyrazole ring of this compound features a methyl group at the N-1 position, which precludes direct substitution reactions at this site. However, the pyrazole ring can still undergo reactions involving its nitrogen atoms, specifically at the N-2 position. The lone pair of electrons on the sp²-hybridized N-2 atom makes it nucleophilic and susceptible to electrophilic attack, most notably in quaternization reactions.
When 1-substituted pyrazoles are treated with alkylating agents, such as alkyl halides, the N-2 atom attacks the electrophilic carbon of the alkylating agent. rrbdavc.org This results in the formation of a 1,2-dialkylpyrazolium salt, a positively charged quaternary ammonium (B1175870) compound. rrbdavc.orgresearchgate.net The reaction is typically carried out under neutral or basic conditions to prevent protonation of the N-2 nitrogen, which would render it non-nucleophilic.
The general mechanism for the quaternization of a 1-substituted pyrazole is as follows:
The nucleophilic N-2 atom of the pyrazole ring attacks the alkylating agent (e.g., an alkyl halide).
A transition state is formed where a new N-C bond is beginning to form and the carbon-halogen bond is breaking.
The final product is a stable 1,2-dialkylpyrazolium salt, with the halide as the counter-ion.
Under strong reaction conditions, such as high temperatures, dequaternization can occur as a side reaction, where a nucleophile (like a bromide ion) attacks one of the N-alkyl groups, leading to an equilibrium mixture. researchgate.net
Table 1: Representative Quaternization Reactions of 1-Substituted Pyrazoles
| 1-Substituted Pyrazole | Alkylating Agent | Conditions | Product | Reference |
|---|---|---|---|---|
| 1-Benzylpyrazole | Benzyl bromide | Solvent-free, 200°C, 10 min | 1,2-Dibenzylpyrazolium bromide | researchgate.net |
| Pyrazole | Benzyl bromide | Solvent-free, microwave | 1-Benzylpyrazole & 1,2-Dibenzylpyrazolium bromide | researchgate.net |
This reactivity highlights that while the N-1 position is blocked in this compound, the pyrazole core remains chemically active through its N-2 atom, allowing for the synthesis of various pyrazolium (B1228807) salts.
Cyclization and Heterocyclic Annulation Reactions
The this compound molecule is an excellent substrate for synthesizing fused heterocyclic systems, a process known as annulation. This reactivity is primarily due to the nucleophilic primary amine group on the ethanamine side chain, which can participate in cyclization reactions with a wide range of electrophilic partners. These reactions typically involve the formation of a new ring fused to the pyrazole core, leading to complex polycyclic structures.
A prominent example of such a transformation is the synthesis of pyrazolo[3,4-b]pyridines. nih.govcdnsciencepub.com While many syntheses start from aminopyrazoles, the ethanamine side chain in the title compound can be envisioned to participate in analogous cyclocondensation reactions. For instance, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of a fused pyridine ring.
The general strategy involves a two-step sequence within a single pot:
Michael Addition: The primary amine attacks the β-position of an α,β-unsaturated ketone or a similar 1,3-dielectrophile. nih.gov
Intramolecular Cyclization and Dehydration: The intermediate then undergoes an intramolecular attack from the nitrogen atom onto the carbonyl carbon, followed by dehydration (and often oxidation) to form the aromatic fused pyridine ring. nih.gov
The Gould-Jacobs reaction is another powerful method for constructing fused pyridine rings. nih.gov In this reaction, an amine is reacted with a derivative of malonic acid, such as diethyl 2-(ethoxymethylene)malonate. The reaction proceeds through an initial nucleophilic substitution, followed by thermal cyclization and subsequent transformations to yield the 4-hydroxypyrazolo[3,4-b]pyridine scaffold.
Table 2: Examples of Heterocyclic Annulation Reactions with Amino-Substituted Azoles
| Amine Substrate | Reagent | Conditions | Fused Heterocyclic Product | Reference |
|---|---|---|---|---|
| 5-Amino-1-phenyl-pyrazole | α,β-Unsaturated ketones | ZrCl₄, DMF/EtOH, 95°C | 4,6-Disubstituted-1-phenyl-1H-pyrazolo[3,4-b]pyridine | mdpi.com |
| 3-Aminopyrazole derivatives | Diethyl 2-(ethoxymethylene)malonate | High temperature | 4-Hydroxy-1H-pyrazolo[3,4-b]pyridine derivatives | nih.gov |
These examples demonstrate the synthetic utility of the amino group attached to a pyrazole ring for constructing fused heterocyclic systems, a strategy directly applicable to this compound.
Stability and Degradation Pathways in Various Conditions
The stability of this compound is a critical aspect of its chemical profile. The pyrazole heterocycle is known for its considerable thermal and chemical stability, which is attributed to its aromaticity. numberanalytics.comchemimpex.com
Hydrolytic Stability: The stability of pyrazole derivatives in aqueous media can be influenced by pH. The pyrazole ring itself is stable across a wide pH range. However, substituents can impact this stability. For example, pyrazole derivatives containing ester functionalities have been shown to undergo hydrolysis, with the rate being pH-dependent. nih.gov For this compound, the primary amine side chain will be protonated under acidic conditions, forming an ammonium salt, which is generally stable. The molecule is expected to be largely stable under neutral and moderately basic conditions.
Thermal Stability: Pyrazole and its simple alkyl derivatives are thermally stable compounds. 1-Methylpyrazole (B151067), for instance, has a boiling point of 127 °C, indicating its stability at elevated temperatures. chemimpex.com The stability of the title compound is expected to be similar, with decomposition likely occurring only at very high temperatures.
Degradation Pathways: While generally stable, the pyrazole ring can be induced to open under specific, harsh conditions. Deprotonation at a ring carbon atom (C-3 or C-5) using a very strong base can sometimes lead to ring-opening reactions. pharmaguideline.com However, this is not a common degradation pathway under normal laboratory or environmental conditions. Photodegradation could be a potential pathway for decomposition, although specific data for this compound is not readily available. The primary amine on the side chain could also be susceptible to degradation through reactions with atmospheric components, such as carbon dioxide or oxidative species, over long periods.
Table 4: Stability Profile of Pyrazole Derivatives
| Condition | General Stability | Potential Degradation Pathway | Reference |
|---|---|---|---|
| Acidic pH | Stable | Protonation of amine group. | nih.gov |
| Neutral pH | Stable | Generally stable. | nih.gov |
| Basic pH | Stable | Potential for ring opening with very strong bases. | pharmaguideline.com |
| Elevated Temperature | Stable | Thermally stable to at least its boiling point. | chemimpex.com |
Lack of Publicly Available Research on the Computational and Theoretical Studies of this compound
A comprehensive search of publicly accessible scientific literature and databases has revealed a significant lack of specific research focused on the computational and theoretical chemistry of the compound this compound. Consequently, the detailed and specific data required to populate the requested article sections on its quantum chemical calculations and molecular dynamics simulations are not available.
The outlined sections, including Electronic Structure Analysis, Conformational Analysis and Energy Landscapes, Molecular Orbital Theory Applications, Ligand-Receptor Interactions Modeling, and Solvation Effects on Molecular Behavior, necessitate in-depth computational studies that appear not to have been published for this particular molecule. While general principles of computational chemistry could be discussed, this would not adhere to the instruction of focusing solely on this compound and would lack the required detailed, scientifically accurate research findings specific to this compound.
Without dedicated scholarly articles or database entries, any attempt to generate the requested content would involve speculation or generalization from related but distinct molecules, which would compromise the scientific accuracy and specificity mandated by the instructions. Therefore, it is not possible to provide a thorough and informative article on the computational and theoretical studies of this compound at this time. Further research and publication on this specific chemical entity would be required to fulfill the requested analysis.
Computational and Theoretical Studies of 1 1 Methyl 1h Pyrazol 4 Yl Ethanamine
Docking Studies and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.
In the study of pyrazole (B372694) derivatives, docking simulations are crucial for understanding their potential as inhibitors for various protein targets, such as kinases and enzymes implicated in diseases. For instance, docking studies on a series of 1H-pyrazole derivatives against receptor tyrosine kinases (VEGFR-2), Aurora A kinase, and cyclin-dependent kinase 2 (CDK2) have been performed to screen for potential anticancer agents. nih.govresearchgate.net These studies use software like AutoDock to predict the binding energies and interactions between the pyrazole compounds and the active sites of these proteins. nih.govresearchgate.net
The results typically show that the ligands dock deep within the binding pocket of the proteins, forming key hydrogen bonds and other interactions. nih.govresearchgate.net The binding energy, a predicted measure of affinity, is a key output. Lower binding energies suggest stronger, more favorable interactions.
Table 1: Example Docking Results for Pyrazole Derivatives Against Protein Kinases. nih.govresearchgate.net Note: These compounds are analogs and not 1-(1-methyl-1H-pyrazol-4-yl)ethanamine.
| Compound | Target Protein | PDB ID | Binding Energy (kJ/mol) |
|---|---|---|---|
| 1b | VEGFR-2 | 2QU5 | -10.09 |
| 1d | Aurora A | 2W1G | -8.57 |
| 2b | CDK2 | 2VTO | -10.35 |
These predictions of binding affinity help prioritize which novel compounds should be synthesized and tested in the lab, saving time and resources. The visualization of the docked poses can also guide the design of new derivatives with improved potency and selectivity. alrasheedcol.edu.iq
Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. Computational SAR modeling helps to identify the key chemical features (pharmacophores) responsible for a molecule's effects and to predict the activity of new, unsynthesized compounds.
For the pyrazole class of compounds, SAR studies have been instrumental in optimizing their therapeutic potential. For example, research on pyrazole-based inhibitors of meprin α and β, a pair of metalloproteases, explored how different substituents on the pyrazole ring affect inhibitory activity. scispace.com Initial findings showed that a 3,5-diphenylpyrazole (B73989) structure had high activity against meprin α. scispace.com Further computational and synthetic exploration revealed that modifying these phenyl groups could dramatically increase potency and modulate selectivity between the two enzymes. scispace.com
Key findings from such studies often reveal that:
The size and nature of substituents at specific positions on the pyrazole ring can drastically alter activity. scispace.com
The introduction of acidic groups can increase potency against certain targets by forming specific ionic interactions. scispace.com
The rigid pyrazole core can serve as a scaffold to orient substituents in a way that optimizes interactions with a protein's binding site. scispace.com
Table 2: SAR Insights for Pyrazole-based Meprin Inhibitors. scispace.com Note: This table illustrates SAR principles from analogs, not the subject compound.
| Position on Pyrazole Core | Modification | Observed Effect on Activity |
|---|---|---|
| 3(5)-Position | Phenyl group | High initial activity |
| 3(5)-Position | Methyl or Benzyl group | Decrease in inhibitory activity |
| 3(5)-Position | Cyclopentyl group | Similar activity to Phenyl group |
| N-Position | Introduction of acidic carboxyphenyl residues | Increased inhibition of meprin β |
These SAR models provide a rationale for the observed biological data and create a predictive framework to guide the design of more effective molecules. nih.gov
Computational Approaches to Reaction Mechanism Elucidation
Theoretical chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the synthesis of complex molecules. Using methods like Density Functional Theory (DFT), researchers can model reaction pathways, calculate the energies of reactants, transition states, and products, and thereby elucidate the most likely mechanism. bohrium.comcolab.ws
While a specific study on the reaction mechanism for this compound synthesis was not found, computational studies on the formation of other pyrazole derivatives offer clear examples of the methodology. For instance, the synthesis of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline was studied computationally to understand its formation. mdpi.com The calculations suggested a possible SN2-type transition state where a deprotonated pyrazole acts as the nucleophile. mdpi.com
These computational investigations can:
Confirm or refute proposed reaction mechanisms.
Explain the regioselectivity observed in reactions, such as why certain isomers are formed preferentially during pyrazole synthesis. mdpi.com
Predict the thermodynamic and kinetic favorability of different reaction pathways.
DFT calculations can determine the Gibbs free energy of a reaction, providing insight into its spontaneity. For example, the calculated Gibbs free energy for the formation of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline was 7.1 kcal/mol, indicating the energetics of the reaction. mdpi.com Such studies are invaluable for optimizing synthetic routes to produce desired pyrazole compounds efficiently. bohrium.comcolab.ws
Medicinal Chemistry and Pharmacological Relevance of 1 1 Methyl 1h Pyrazol 4 Yl Ethanamine Scaffold
Role as a Privileged Scaffold in Drug Discovery
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a versatile starting point for the development of new therapeutic agents. The 1-(1-methyl-1H-pyrazol-4-yl)ethanamine structure embodies this concept through the inherent bioactivity of its pyrazole (B372694) core and the modulating influence of its ethanamine substituent.
Pyrazole Derivatives as Bioactive Compounds
The pyrazole ring system is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This structure is a cornerstone in medicinal chemistry, recognized for its metabolic stability and its presence in numerous clinically approved drugs. Pyrazole and its derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, analgesic, anticancer, and antidepressant properties. mdpi.comglobalresearchonline.netnih.gov
The versatility of the pyrazole nucleus allows for substitutions at various positions, enabling chemists to fine-tune the molecule's steric, electronic, and pharmacokinetic properties. This adaptability has led to the development of blockbuster drugs such as Celecoxib (an anti-inflammatory), Rimonabant (an anti-obesity agent), and Sildenafil (used for erectile dysfunction), all of which feature the pyrazole core. mdpi.comnih.gov The widespread application of this scaffold underscores its importance and validates its status as a privileged structure in drug discovery. globalresearchonline.net
Table 1: Examples of Marketed Drugs Containing a Pyrazole Scaffold
| Drug Name | Therapeutic Class | Pharmacological Action |
|---|---|---|
| Celecoxib | Anti-inflammatory | Selective COX-2 Inhibitor |
| Sildenafil | Vasodilator | PDE5 Inhibitor |
| Rimonabant | Anti-obesity | CB1 Receptor Antagonist |
| Axitinib | Anticancer | Tyrosine Kinase Inhibitor |
Impact of Ethanamine Moiety on Pharmacological Profiles
The ethanamine (or ethylamine) side chain is a simple yet significant functional group in many biologically active molecules. wikipedia.org As a primary amine, it is basic and can exist in a protonated, cationic form at physiological pH. This positive charge can be crucial for forming ionic interactions with negatively charged residues (e.g., aspartate, glutamate) in the binding pockets of enzymes and receptors.
The introduction of an ethanamine moiety can influence a compound's pharmacological profile in several ways:
Solubility and Pharmacokinetics: The amine group can improve aqueous solubility, which is often a desirable property for drug candidates. It also provides a handle for modifying lipophilicity and membrane permeability.
Target Binding: The amine can act as a hydrogen bond donor and can participate in critical electrostatic interactions with biological targets.
Bioisosterism: In drug design, the ethanamine group can be used as a bioisostere for other functional groups to alter potency, selectivity, or metabolic stability. nih.govdrughunter.com The concept of replacing a functional group with another that retains similar biological activity is a key strategy in lead optimization.
The combination of the versatile pyrazole scaffold with the ethanamine side chain in this compound creates a molecule with potential for diverse target interactions, leveraging both the aromatic, hydrogen-bonding capabilities of the pyrazole ring and the ionic and hydrogen-bonding potential of the amine group.
Target Identification and Mechanism of Action Studies
While direct pharmacological data on this compound is limited in published literature, extensive research on closely related analogs provides a strong basis for understanding its potential biological targets and mechanisms of action.
Enzyme Inhibition
The pyrazole scaffold is a common feature in a multitude of enzyme inhibitors. Research into structurally similar compounds suggests that the this compound framework is well-suited for targeting enzyme active sites.
A notable example involves a series of (1H-pyrazol-4-yl)methanamines, which differ from the target compound only by a single methylene (B1212753) unit in the side chain. These compounds were synthesized and evaluated for their inhibitory potential against the phosphoinositide 3-kinase gamma (PI3Kγ) enzyme. researchgate.net Minor structural modifications to this scaffold led to a significant improvement in inhibitory activity, with some analogs achieving up to 73% inhibition. researchgate.net This highlights the scaffold's potential as a foundation for developing potent and selective enzyme inhibitors.
Furthermore, pyrazole-based compounds have been successfully developed as inhibitors for a wide range of other enzymes, including:
Cyclin-Dependent Kinases (CDKs): N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have been identified as potent CDK2 inhibitors, a key target in cancer therapy. nih.gov
Meprin α and Meprin β: 3,5-diphenylpyrazole (B73989) derivatives have shown high potency against these metalloproteases, which are involved in inflammation and tissue remodeling. nih.gov
Interleukin-1 Receptor Associated Kinase 4 (IRAK4): N-(1H-pyrazol-4-yl)carboxamides have been developed as highly permeable IRAK4 inhibitors, a crucial target in inflammatory disease pathways. nih.gov
Table 2: Enzyme Inhibition by Structurally Related Pyrazole Derivatives
| Compound Class | Target Enzyme | Potential Therapeutic Area |
|---|---|---|
| (1H-pyrazol-4-yl)methanamines | PI3Kγ | Inflammation, Cancer |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | CDK2 | Cancer |
| 3,5-diphenylpyrazoles | Meprin α/β | Inflammation |
Receptor Binding and Modulation
The this compound scaffold also possesses features conducive to binding and modulating cell surface and intracellular receptors. The aromatic pyrazole ring can engage in π-stacking interactions, while the nitrogen atoms and the ethanamine side chain can form key hydrogen bonds and electrostatic interactions.
Studies on pyrazol-4-yl-pyridine derivatives have demonstrated their function as potent positive allosteric modulators (PAMs) of the human muscarinic acetylcholine (B1216132) receptor M4 (hM4). nih.gov These compounds were found to bind to an allosteric site on the receptor, inducing a significant increase in the binding affinity of the endogenous ligand, acetylcholine. nih.gov This finding is particularly relevant as it showcases the ability of the pyrazol-4-yl core to mediate complex receptor modulation.
In another line of research, pyrazole-based compounds have been discovered as agonists of the apelin receptor, a G-protein coupled receptor (GPCR) involved in cardiovascular and metabolic regulation. duke.edu Systematic modifications of the pyrazole core and its substituents led to the identification of potent small-molecule agonists with nanomolar efficacy. duke.edu
Signaling Pathway Interference
By inhibiting enzymes or modulating receptors, compounds based on the this compound scaffold can interfere with intracellular signaling pathways.
The aforementioned IRAK4 inhibitors provide a clear example. IRAK4 is a central kinase in the signaling cascades of the interleukin-1 receptor (IL-1R) and Toll-like receptors (TLRs), which are fundamental to the innate immune response. nih.gov Inhibition of IRAK4 by pyrazole-based compounds effectively blocks these pro-inflammatory signaling pathways, representing a promising strategy for treating inflammatory diseases. nih.gov
Furthermore, the study on pyrazole-based apelin receptor agonists revealed functional selectivity, or biased signaling. Certain analogs preferentially activated calcium mobilization and cAMP signaling pathways over the recruitment of β-arrestin. duke.edu This is a highly sought-after property in drug discovery, as it suggests the potential to develop drugs that trigger specific downstream effects while avoiding others that might lead to receptor desensitization or unwanted side effects. duke.edu This demonstrates that the pyrazole scaffold can be finely tuned to achieve biased modulation of GPCR signaling pathways.
Preclinical Pharmacological Investigations
While this compound is primarily recognized as a key synthetic intermediate, its structural motif is integral to a wide array of derivatives that have undergone extensive preclinical evaluation. chemimpex.com The pharmacological potential of this scaffold is therefore best understood through the examination of these more complex molecules. The pyrazole core is a versatile framework that has been incorporated into compounds designed to target a diverse range of biological entities, leading to activities such as anti-inflammatory, anticancer, antimicrobial, and selective enzyme inhibition. mdpi.comglobalresearchonline.net
In Vitro Efficacy Studies
The 1-methyl-1H-pyrazol-4-yl core is a component of various derivatives that have demonstrated significant efficacy in in vitro assays. These studies are crucial for identifying the biological targets and mechanisms of action. For example, derivatives incorporating the pyrazole ring have been identified as potent inhibitors of specific kinases, which are key regulators of cellular processes.
One area of investigation involves the development of pyrazole-containing compounds as inhibitors of protein kinases. For instance, a pyrazole derivative, 4-[(5-methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone (PHT), was initially identified as an inhibitor of Aurora kinase A. mdpi.com Further studies revealed its activity against glycogen (B147801) synthase kinase 3 (GSK3), demonstrating that compounds with this core can target multiple kinases. mdpi.com In another study, a series of 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones were designed as highly selective inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways. mdpi.com
The versatility of the pyrazole scaffold is further highlighted by its use in developing inhibitors for other protein families. Phenylpyrazole derivatives have been discovered as a new class of selective inhibitors for Myeloid Cell Leukemia 1 (MCL-1), an anti-apoptotic protein overexpressed in many cancers. nih.gov These findings underscore the utility of the pyrazole ethanamine scaffold in generating compounds with potent and specific in vitro activity against critical therapeutic targets.
| Derivative Class | Target | In Vitro Activity |
| Phthalazinone Pyrazole (PHT) | Aurora Kinase A, GSK3 | Inhibition of kinase activity, repression of viral T antigen transcription. mdpi.com |
| 5-Amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones | p38 MAP Kinase | Highly selective inhibition of the p38α isoform. mdpi.com |
| Phenylpyrazoles | Myeloid Cell Leukemia 1 (MCL-1) | Selective binding at submicromolar concentrations, disruption of BIM binding to MCL-1. nih.gov |
In Vivo Efficacy and Therapeutic Potential
Following promising in vitro results, derivatives of the this compound scaffold have been advanced to in vivo models to assess their therapeutic potential. These studies in living organisms are essential for evaluating a compound's efficacy and its behavior within a complex biological system.
The anticancer potential of pyrazole derivatives has been demonstrated in xenograft models. The phthalazinone pyrazole compound (PHT), which showed in vitro activity, was tested in an MCC xenograft mouse model. Treatment with PHT significantly impaired tumor growth compared to the control group, demonstrating its in vivo antitumor activity. mdpi.com Similarly, another class of MCL-1 inhibitors containing a phenylpyrazole core showed tumor growth inhibition in a leukemia xenograft mouse model. nih.gov Administration of the compound led to a 43% inhibition of tumor growth, highlighting the potential of this scaffold in developing cancer therapeutics. nih.gov
| Derivative / Compound | Model | Therapeutic Potential |
| Phthalazinone Pyrazole (PHT) | Merkel Cell Carcinoma (MCC) xenograft mouse model | Significantly impaired tumor growth. mdpi.com |
| Phenylpyrazole Derivative (GQN-B37-Me) | Leukemia (MV-4-11) xenograft mouse model | 43% tumor growth inhibition. nih.gov |
| BMS-695735 | Multiple xenograft models | Broad-spectrum antitumor activity. nih.gov |
Selectivity and Off-Target Effects
A critical aspect of drug development is ensuring that a compound interacts selectively with its intended target to maximize efficacy and minimize unwanted side effects. The structural properties of the this compound scaffold allow for modifications that can achieve a high degree of target selectivity.
The design of selective kinase inhibitors is a prominent example. Research into p38 MAP kinase inhibitors led to the development of pyrazole-based compounds that are highly selective for this enzyme, which is crucial for avoiding off-target effects associated with inhibiting other kinases. mdpi.com Similarly, structure-based design efforts have yielded phenylpyrazole derivatives that selectively inhibit the anti-apoptotic protein MCL-1 over other members of the BCL-2 family, such as BCL-2 itself. nih.gov This selectivity is important because different cancer cells depend on different anti-apoptotic proteins for survival, and selective inhibitors can overcome resistance to drugs that target other family members. nih.gov The ability to fine-tune the structure of pyrazole-based compounds makes this scaffold valuable for creating highly selective therapeutic agents.
Derivatization for Enhanced Biological Activity
The this compound molecule is a versatile starting point for chemical synthesis. nih.gov Derivatization, the process of chemically modifying a core structure, is employed to enhance biological activity, improve pharmacokinetic properties, and increase target specificity. The pyrazole ring and the ethanamine side chain both offer sites for modification, allowing chemists to explore a vast chemical space to optimize drug candidates.
Structure-Guided Drug Design
Modern drug discovery heavily relies on structure-guided design, where knowledge of the three-dimensional structure of a biological target is used to design molecules that bind to it with high affinity and specificity. The pyrazole scaffold has been successfully utilized in such strategies.
For example, in the development of small-molecule inhibitors targeting the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction for cancer immunotherapy, a series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives were designed. nih.gov By analyzing the binding mode of these compounds with the PD-L1 dimer through molecular docking, researchers were able to elucidate structure-activity relationships (SARs) and identify a highly potent inhibitor. nih.gov Similarly, the optimization of phenylpyrazole-based MCL-1 inhibitors was guided by structure-based design, leading to compounds with improved selectivity and submicromolar binding affinity. nih.gov X-ray crystallography has also been used to optimize the potency and physicochemical properties of pyrazole-based p38MAPK inhibitors by visualizing how they bind within the ATP binding pocket of the enzyme. mdpi.com These examples show that the this compound scaffold is amenable to rational, structure-based optimization to produce highly effective therapeutic agents.
Prodrug Strategies
A prodrug is an inactive or less active molecule that is converted into an active drug within the body. This strategy is often used to overcome pharmaceutical and pharmacokinetic barriers, such as poor solubility or rapid metabolism. nih.gov The pyrazole scaffold has been incorporated into molecules where prodrug strategies were necessary to improve their drug-like properties.
A significant challenge with many heterocyclic compounds, including some pyrazole derivatives, is low aqueous solubility, which can limit their bioavailability. nih.gov A successful prodrug approach was applied to pyrazolo[3,4-d]pyrimidine compounds, which are known tyrosine kinase inhibitors. To enhance their poor water solubility, a water-soluble N-methylpiperazino group was attached to the parent drug via a carbamate (B1207046) linker. This modification resulted in a prodrug with a 600-fold improvement in solubility compared to the original compound. nih.gov This strategy demonstrates that the chemical handles available on the pyrazole core and its derivatives can be effectively used to create prodrugs with significantly improved physicochemical properties, thereby enhancing their potential for clinical development.
Applications in Specific Therapeutic Areas
The this compound scaffold serves as a versatile structural motif in medicinal chemistry, leading to the development of various derivatives with a broad spectrum of pharmacological activities. Researchers have explored the potential of this and related pyrazole-containing compounds across several therapeutic areas, leveraging the pyrazole ring's capacity for diverse chemical modifications to optimize biological activity.
Anticancer Research
The pyrazole nucleus is a prominent scaffold in the design of novel anticancer agents due to its wide range of biological activities. irjmets.com Derivatives incorporating the pyrazole moiety have demonstrated potent cytotoxic effects against numerous human cancer cell lines, including breast (MCF-7), non-small cell lung (A-549), prostate (PC-3, DU-145), and liver (HepG2) cancers. irjmets.comnih.gov The anticancer mechanisms of these compounds are often multifaceted, involving the inhibition of critical cellular targets like cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR-2). nih.gov
One area of significant interest is the development of CDK inhibitors. For instance, a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives, which feature a 1-methyl-1H-pyrazol-4-yl group, have been synthesized and evaluated as potential CDK2 inhibitors. nih.gov One of the most potent compounds in this series, 5-chloro-N-(1H-pyrazol-4-yl)-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine, displayed powerful inhibition of CDK2 and sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines. nih.gov Mechanistic studies confirmed that this compound induced cell cycle arrest and apoptosis in ovarian cancer cells. nih.gov
Furthermore, pyrazole derivatives have been designed as tubulin polymerization inhibitors and PI3 kinase inhibitors. nih.gov Research has also explored hybrid molecules, such as those coupling pyrazole with benzimidazole (B57391) or thiazolidinone scaffolds, to enhance anticancer efficacy. ijnrd.orgsrrjournals.com For example, certain pyrazole-benzamide and pyrazole-dihydro triazinone derivatives have shown significant antiproliferative effects against human colon (HCT-116) and breast cancer (MCF-7) cell lines. srrjournals.com
Table 1: Anticancer Activity of Selected Pyrazole Derivatives
| Compound Class | Target/Mechanism | Cancer Cell Line(s) | Reported Activity (IC₅₀/GI₅₀) |
|---|---|---|---|
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | CDK2 Inhibition | Ovarian, and a panel of 12 others | GI₅₀ = 0.127–0.560 μM |
| 3,4-diaryl pyrazoles | Tubulin Polymerization Inhibition | Various | IC₅₀ = 0.06–0.25 nM |
| Indole-pyrazole derivatives | CDK2 Inhibition | HCT116, MCF7, HepG2, A549 | IC₅₀ < 23.7 µM |
| 5-alkylated selanyl-1H-pyrazoles | EGFR and VEGFR-2 Inhibition | HepG2 | IC₅₀ = 13.85–15.98 µM |
Anti-inflammatory Agents
The pyrazole scaffold is a cornerstone in the development of anti-inflammatory drugs, most notably exemplified by the COX-2 selective inhibitor, celecoxib. ijpsjournal.com The anti-inflammatory prowess of pyrazole derivatives stems from their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX). ijpsjournal.combohrium.com By targeting these enzymes, these compounds can effectively modulate the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes. ijpsjournal.com
Research into pyrazole derivatives has yielded compounds with high selectivity for COX-2 over COX-1, which is a desirable trait for reducing the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). ijpsjournal.com Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of these inhibitors. ijpsjournal.combohrium.com For example, a 2023 study reported a 3-(trifluoromethyl)-5-arylpyrazole with a COX-2 IC₅₀ value of 0.02 μM, demonstrating significant selectivity over COX-1 (IC₅₀ = 4.5 μM). ijpsjournal.com Beyond enzyme inhibition, some pyrazole derivatives also suppress inflammatory cytokines like TNF-α and IL-6. bohrium.com In vivo studies, such as the carrageenan-induced paw edema model in rats, have confirmed the acute anti-inflammatory effects of pyrazole compounds, with some derivatives showing a 65–80% reduction in edema at a 10 mg/kg dose. ijpsjournal.com
Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives
| Compound Class | Target Enzyme(s) | In Vitro Activity (IC₅₀) | In Vivo Model |
|---|---|---|---|
| 3,5-diarylpyrazoles | COX-2 | 0.01 μM | Arthritis models |
| Pyrazole-thiazole hybrids | COX-2 / 5-LOX | 0.03 μM / 0.12 μM | Carrageenan-induced paw edema (75% reduction) |
| 3-(trifluoromethyl)-5-arylpyrazoles | COX-2 (selective) | 0.02 μM | Not specified |
Antimicrobial and Antifungal Studies
The versatility of the pyrazole ring has been exploited in the search for new antimicrobial and antifungal agents. nih.gov Numerous studies have demonstrated that pyrazole derivatives exhibit inhibitory activity against a wide range of pathogenic microbes. mdpi.com For instance, a series of novel pyrazole analogues synthesized via ultrasound irradiation were screened for antimicrobial activity. nih.gov One compound showed exceptional antibacterial activity against the Gram-negative bacterium Escherichia coli (MIC: 0.25 μg/mL), while another was highly active against the Gram-positive Streptococcus epidermidis (MIC: 0.25 μg/mL). nih.gov
In the realm of antifungal research, pyrazole derivatives have also shown significant promise. mdpi.comnih.gov A series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested against seven phytopathogenic fungi. mdpi.comnih.gov Many of these compounds displayed moderate to excellent activity. mdpi.comnih.gov Notably, one derivative, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide, exhibited higher antifungal activity against all seven tested fungi than the commercial fungicide boscalid. mdpi.comnih.gov Other studies have highlighted pyrazole derivatives with potent activity against fungi such as Aspergillus niger and Microsporum audouinii. nih.gov
Table 3: Antimicrobial and Antifungal Activity of Selected Pyrazole Derivatives
| Compound Class | Target Organism | Type | Reported Activity (MIC) |
|---|---|---|---|
| Pyrazole Mannich bases | Escherichia coli | Gram-negative Bacteria | 0.25 μg/mL |
| Pyrazole Mannich bases | Streptococcus epidermidis | Gram-positive Bacteria | 0.25 μg/mL |
| Pyrazole Mannich bases | Aspergillus niger | Fungus | 1 μg/mL |
| 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides | Various phytopathogenic fungi | Fungus | Higher activity than boscalid |
Central Nervous System (CNS) Activity
Substituted and fused pyrazole molecules have demonstrated significant potential as neuroprotective agents. researchgate.net The pyrazole scaffold has been incorporated into molecules designed to treat a variety of neurological disorders, including epilepsy and neurodegenerative diseases like Alzheimer's. researchgate.netnih.gov
Research has shown that certain carboxamide pyrazole derivatives possess both anticonvulsive and neuroprotective properties. researchgate.net In one study, a derivative containing pyridine (B92270) and chlorophenyl groups offered significant protection against maximal electroshock-induced seizures. researchgate.net More recently, a pyrazole benzenesulfonamide (B165840) derivative (T1) was investigated for its potential against pentylenetetrazole (PTZ)-induced epilepsy-like conditions in a zebrafish model. nih.gov The results indicated that T1 significantly reduced cellular damage from oxidative stress and decreased the inflammatory response in the PTZ-exposed zebrafish, highlighting its neuroprotective potential. nih.gov Other pyrazole derivatives have been investigated as inhibitors of monoamine oxidase (MAO) and fatty acid amide hydrolase (FAAH), enzymes that are relevant targets in the treatment of neurological and psychiatric disorders. researchgate.net
Other Pharmacological Applications (e.g., Anticonvulsant, Antiviral, Analgesic)
Beyond the aforementioned areas, the pyrazole scaffold has been investigated for a variety of other therapeutic applications.
Anticonvulsant Activity: As noted in the CNS section, pyrazole derivatives have shown promise as anticonvulsant agents, with some compounds offering protection against chemically and electrically induced seizures. researchgate.netnih.gov
Antiviral Activity: Pyrazole-based compounds have emerged as potential antiviral agents targeting a range of viruses. nih.govresearchgate.net Research has demonstrated their efficacy against pathogens such as Newcastle disease virus (NDV), influenza virus, and various coronaviruses, including SARS-CoV-2 and MERS-CoV. nih.govresearchgate.netrsc.org For example, certain pyranopyrazole derivatives have been identified as potent inhibitors of the human coronavirus 229E, acting by inhibiting the viral main protease (Mpro). nih.gov One compound showed a high selectivity index of 12.6 and an 82.2% reduction in viral replication. nih.gov
Analgesic Activity: The analgesic properties of pyrazole derivatives have been recognized for over a century, with early examples like antipyrine. nih.gov Modern research continues to explore this area, with various pyrazole derivatives demonstrating significant pain-relieving effects in animal models. zsmu.edu.uanih.gov Studies using the acetic acid-induced writhing test have shown that some newer pyrazolone (B3327878) derivatives possess analgesic activity comparable to standard drugs like indomethacin. nih.govresearchgate.net The fusion of the pyrazole nucleus with other heterocyclic systems, such as thiophene, has also been explored to develop potent analgesic agents. eurekaselect.com
Advanced Characterization and Analytical Methodologies for 1 1 Methyl 1h Pyrazol 4 Yl Ethanamine
Spectroscopic Techniques
Spectroscopic analysis provides fundamental insights into the molecular structure, functional groups, and electronic properties of 1-(1-methyl-1H-pyrazol-4-yl)ethanamine.
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural elucidation of this compound. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The pyrazole (B372694) ring protons typically appear as singlets in the aromatic region. The protons of the ethylamine (B1201723) side chain and the N-methyl group will appear in the aliphatic region. The integration of these signals corresponds to the number of protons in each environment (3:2:2 ratio for methyl, methylene (B1212753), and amine protons respectively). docbrown.info
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in the molecule will produce a distinct signal. The chemical shifts of the pyrazole ring carbons are characteristic of heterocyclic aromatic systems, while the aliphatic carbons of the N-methyl and ethylamine groups resonate at higher fields. researchgate.netlibretexts.org The assignment of ¹³C NMR signals is often based on comparison with literature data for similar pyrazole derivatives. researchgate.netresearchgate.net
2D-NMR: Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for confirming the structural assignments made from 1D spectra. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations, helping to piece together the complete molecular structure and confirm the substitution pattern on the pyrazole ring. mdpi.com
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H-3/H-5 (Pyrazole ring) | 7.3 - 7.6 | s (singlet) | N/A | 2H |
| N-CH₃ (Methyl on ring) | 3.8 - 3.9 | s (singlet) | N/A | 3H |
| CH-NH₂ (Methine) | 4.0 - 4.2 | q (quartet) | ~6.5 - 7.0 | 1H |
| CH₃-CH (Ethyl methyl) | 1.3 - 1.5 | d (doublet) | ~6.5 - 7.0 | 3H |
| NH₂ (Amine) | 1.5 - 2.5 | br s (broad singlet) | N/A | 2H |
| Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-3/C-5 (Pyrazole ring) | 128 - 138 |
| C-4 (Pyrazole ring) | 118 - 122 |
| CH-NH₂ (Methine) | 45 - 55 |
| N-CH₃ (Methyl on ring) | 38 - 42 |
| CH₃-CH (Ethyl methyl) | 20 - 25 |
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. For this compound (C₆H₁₁N₃), the nominal molecular weight is approximately 125.17 g/mol . nih.gov
HRMS: High-Resolution Mass Spectrometry provides a highly accurate mass measurement, which is used to confirm the elemental formula. The calculated monoisotopic mass of C₆H₁₁N₃ is 125.0953 Da. nih.gov The protonated molecule, [M+H]⁺, would be observed at m/z 126.0953 in the positive ion mode. Common fragmentation patterns would involve the loss of the amino group (-NH₂) or cleavage of the ethyl side chain.
| Ion | Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M]⁺ | C₆H₁₁N₃ | 125.0953 |
| [M+H]⁺ | C₆H₁₂N₃⁺ | 126.1031 |
| [M+Na]⁺ | C₆H₁₁N₃Na⁺ | 148.0850 |
Infrared (IR) spectroscopy is employed to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands corresponding to N-H bonds of the primary amine, C-H bonds of the aliphatic and aromatic groups, and vibrations of the pyrazole ring. The presence of hydrogen bonding can influence the frequency and shape of the N-H stretching vibrations. mdpi.com
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H stretch (asymmetric and symmetric) | Primary Amine | 3300 - 3500 (two bands) |
| C-H stretch (aromatic) | Pyrazole Ring | 3000 - 3150 |
| C-H stretch (aliphatic) | -CH₃, -CH- | 2850 - 3000 |
| N-H bend (scissoring) | Primary Amine | 1590 - 1650 |
| C=C, C=N stretch | Pyrazole Ring | 1450 - 1600 |
| C-N stretch | Amine | 1000 - 1250 |
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Pyrazole and its derivatives contain a chromophore that absorbs light in the ultraviolet region. The absorption spectrum is characterized by one or more absorption maxima (λmax). The position and intensity of these bands are influenced by the substitution pattern on the pyrazole ring and the solvent used. For pyrazole derivatives, absorption bands are typically observed in the 200-300 nm range. researchgate.netmdpi.com
Chromatographic Separations and Purity Assessment
Chromatographic techniques are fundamental for separating this compound from reaction byproducts and for resolving its enantiomers.
High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound. Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) with additives like trifluoroacetic acid (TFA), is commonly employed.
Given that this compound possesses a stereocenter at the carbon atom bearing the amino group, it exists as a pair of enantiomers. Chiral HPLC is the most effective method for separating these enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are widely recognized for their efficacy in separating a broad range of chiral compounds, including amines. researchgate.netresearchgate.netnih.gov The choice of mobile phase, which can be a normal-phase solvent system (e.g., hexane/isopropanol) or a polar organic mode, is critical for achieving optimal enantioseparation. researchgate.net The addition of acidic or basic modifiers to the mobile phase can significantly improve peak shape and resolution. researchgate.net
| Parameter | Typical Conditions |
|---|---|
| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Amylose or Cellulose derivatives like Chiralpak® or Lux®) |
| Mobile Phase (Normal Phase) | n-Hexane / Isopropanol (IPA) or Ethanol (EtOH) mixtures (e.g., 90:10 v/v) |
| Mobile Phase (Polar Organic) | Acetonitrile (ACN) or Methanol (MeOH) |
| Additive | Diethylamine (DEA) or Trifluoroacetic acid (TFA) (typically 0.1%) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV (e.g., at 220 nm or 254 nm) |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates chemical components in a sample and then provides structural information to identify them. In a typical GC-MS analysis, the sample is vaporized and separated based on its volatility and interaction with a stationary phase in a gas chromatograph. Subsequently, the separated components enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion intensity versus mass-to-charge (m/z) ratio, serves as a molecular fingerprint.
For this compound, specific experimental GC-MS data, such as retention time and a definitive mass spectrum, are not widely published. However, the fragmentation patterns of related pyrazole and pyrazoline derivatives can provide insight into its expected behavior under electron ionization (EI). researchgate.netresearchgate.net The fragmentation is typically influenced by the structure of the pyrazole ring and its substituents. researchgate.net
Common fragmentation pathways for pyrazole-containing compounds include:
Molecular Ion Peak (M+): The mass spectrum would be expected to show a molecular ion peak corresponding to the compound's molecular weight (125.17 g/mol ). nih.gov The intensity of this peak can vary.
Alpha-Cleavage: A common fragmentation for amines is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. For the title compound, this would involve the loss of a methyl radical (•CH₃), leading to a significant fragment ion.
Ring Fragmentation: The pyrazole ring itself can undergo cleavage, leading to characteristic fragment ions. The specific fragmentation pattern depends on the substitution pattern and can be complex. researchgate.net
Loss of Substituents: Cleavage of bonds connecting substituents to the pyrazole ring is a primary fragmentation pathway. This could involve the loss of the ethylamine group or parts thereof.
The table below illustrates common fragment ions observed in the mass spectra of the basic pyrazole ring and a related acetylpyrazole, demonstrating typical fragmentation behavior.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Plausible Neutral Loss |
|---|---|---|---|
| 1H-Pyrazole | 68 | 67, 41, 40, 39 | H•, HCN, H•, H• |
| 4-Acetylpyrazole | 110 | 95, 67, 43 | CH₃•, CO, CH₃CO+ |
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the substance. The atoms in the crystal lattice diffract the X-rays into a specific pattern of spots. By analyzing the positions and intensities of these spots, researchers can construct a three-dimensional electron density map of the molecule and determine atomic coordinates, bond lengths, and bond angles with high precision.
A search of publicly available crystallographic databases did not yield a solved crystal structure for this compound. However, the structures of numerous other pyrazole derivatives have been determined, revealing key structural features of the pyrazole ring system. researchgate.netresearchgate.netmdpi.com For instance, a crystallographic study of a copper(I) complex containing a tris(pyrazol-1-yl)methane (B1237147) ligand confirmed the coordination of the pyrazole nitrogen atoms to the metal center and provided detailed geometric data. mdpi.com
Should a single crystal of this compound be grown, X-ray diffraction analysis would provide invaluable information, including:
Confirmation of its covalent structure.
Precise bond lengths and angles for the pyrazole ring and the ethanamine substituent.
The conformation of the molecule in the solid state.
Details of intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.
The following table presents representative crystallographic data for a different pyrazole derivative to illustrate the type of information obtained from such an analysis. mdpi.com
| Parameter | 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline (Polymorph I) |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.3458(3) |
| b (Å) | 16.5913(5) |
| c (Å) | 11.0801(4) |
| β (°) | 106.319(2) |
| Volume (ų) | 1825.21(10) |
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound have the same chemical composition but differ in their crystal packing, which can lead to different physical properties such as melting point, solubility, and stability. The study of polymorphism is crucial in the pharmaceutical industry, as different polymorphs can have different bioavailability.
No specific polymorphism studies have been published for this compound. However, polymorphism has been observed in related compounds. For example, a study on 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline revealed the existence of two distinct polymorphs when crystallized from the same solvent system. mdpi.com These polymorphs were characterized by single-crystal X-ray diffraction, which showed they crystallized in different space groups (P2₁/n and C2/c) and exhibited different intermolecular interactions. mdpi.com This example highlights that even subtle changes in crystallization conditions can lead to different solid-state forms. Investigating the potential for polymorphism in this compound would be a critical step in its full solid-state characterization.
Thermal Analysis (e.g., TGA, DSC)
Thermal analysis comprises a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. The two most common techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. It is used to determine thermal stability, decomposition temperatures, and the composition of multi-component systems. iitk.ac.in
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can detect thermal events such as melting, crystallization, glass transitions, and chemical reactions. iitk.ac.in
Specific TGA and DSC data for this compound are not available in the surveyed literature. However, studies on other pyrazole derivatives demonstrate the utility of these techniques. mdpi.comresearchgate.net For example, a TGA-DSC analysis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate showed a sharp endothermic peak in the DSC curve corresponding to its melting point, followed by decomposition at higher temperatures, as indicated by mass loss in the TGA curve. researchgate.net A simultaneous TGA-DSC analysis of a pharmaceutical compound can reveal melting events, followed by decomposition, with the DSC curve indicating whether the decomposition is endothermic or exothermic. azom.com
A hypothetical thermal analysis of this compound would likely show a distinct melting point in the DSC trace, followed by one or more mass loss steps in the TGA curve at elevated temperatures, indicating thermal decomposition. The table below shows thermal analysis data for various pyrazoloquinoline derivatives to exemplify the kind of data obtained. mdpi.com
| Compound ID | Melting Point (°C, DSC) | Decomposition Temp (°C, TGA, 5% mass loss) |
|---|---|---|
| Pyrazoloquinoline Derivative 1 | 209, 216 | >300 |
| Pyrazoloquinoline Derivative 2 | 166 | >300 |
| Pyrazoloquinoline Derivative 3 | 212 | >300 |
Q & A
Q. What are the common synthetic routes for 1-(1-methyl-1H-pyrazol-4-yl)ethanamine?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Suzuki-Miyaura cross-coupling . For example:
- Nucleophilic substitution : React 1-methyl-4-chloropyrazole with ethylenediamine under basic conditions (e.g., K₂CO₃) in solvents like DMF or DMSO .
- Suzuki coupling : Use a palladium catalyst to couple 1-methyl-4-bromopyrazole with a boronic ester derivative of ethanamine. Optimize yields (78–99%) by adjusting reaction time, temperature, and ligand selection .
Table 1 : Comparison of Synthetic Methods
| Method | Conditions | Yield | Citation |
|---|---|---|---|
| Nucleophilic Substitution | K₂CO₃, DMF, 80°C, 12h | ~75% | |
| Suzuki Coupling | Pd(PPh₃)₄, Dioxane, 90°C | 78–99% |
Q. How is the purity and structural integrity of this compound validated?
- Methodological Answer :
- Purity : Use HPLC with a C18 column and UV detection (λ = 254 nm). A purity of ≥95% is achievable via recrystallization in ethanol/water mixtures .
- Structural Confirmation : Employ ¹H/¹³C NMR to identify key signals (e.g., pyrazole ring protons at δ 7.5–8.0 ppm, methyl group at δ 2.5 ppm). Compare with reference spectra from analogs like 2-(1-methyl-1H-pyrazol-4-yl)ethanamine .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use P95 respirators for airborne particles .
- Ventilation : Work in a fume hood to prevent inhalation. Avoid skin contact due to potential acute toxicity (LD₅₀ data pending) .
Advanced Research Questions
Q. How can computational tools aid in retrosynthetic planning for derivatives of this compound?
- Methodological Answer : Use AI-driven synthesis planners (e.g., PubChem’s retrosynthesis module) to predict feasible routes. Input the target structure to generate precursors like 1-methyl-4-bromopyrazole or ethanamine boronic esters. Validate predictions using databases (Reaxys, Pistachio) and experimental verification .
Q. What crystallographic techniques are suitable for resolving structural ambiguities in pyrazole derivatives?
- Methodological Answer :
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation in ethanol. Use SHELXL for refinement, focusing on torsional angles of the pyrazole ring and ethanamine side chain. Address disorder with TWIN/BASF commands .
- High-resolution data : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å) for precise electron density mapping .
Q. How to address contradictions in reported biological activities of pyrazole-based amines?
- Methodological Answer :
- Assay standardization : Replicate studies using identical cell lines (e.g., HEK293 for receptor binding) and controls.
- Structure-activity relationship (SAR) : Compare analogs (e.g., 1-(1H-pyrazol-3-yl)ethanamine ) to isolate the impact of substituents. For example, methyl groups on the pyrazole ring may enhance lipophilicity and blood-brain barrier penetration .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
